molecular formula C14H18N2S B14068742 Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- CAS No. 102461-06-3

Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)-

Cat. No.: B14068742
CAS No.: 102461-06-3
M. Wt: 246.37 g/mol
InChI Key: LREAYWGGLOKSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- is a complex organic compound that features a cyclohexanamine moiety linked to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- typically involves the reaction of cyclohexanamine with 3-methyl-2(3H)-benzothiazolylidene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanesulfonic acid and methanol, which act as catalysts and solvents, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzothiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine, N-methyl-: Similar in structure but lacks the benzothiazole ring.

    Benzothiazole derivatives: Compounds with similar benzothiazole rings but different substituents.

Uniqueness

Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- is unique due to its combination of a cyclohexanamine moiety with a benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

102461-06-3

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

N-cyclohexyl-3-methyl-1,3-benzothiazol-2-imine

InChI

InChI=1S/C14H18N2S/c1-16-12-9-5-6-10-13(12)17-14(16)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

LREAYWGGLOKSJW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.